2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(15-11-22-13-3-1-2-4-14(13)24-15)20-8-5-12(10-20)23-16-9-18-6-7-19-16/h1-4,6-7,9,12,15H,5,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZLIXHOJPPXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Dihydrobenzo[b][1,4]dioxin Core: : This step involves the cyclization of a suitable precursor, such as 2,3-dihydroxybenzoic acid, through an intramolecular condensation reaction. The reaction is typically carried out under acidic conditions, using a dehydrating agent like phosphorus oxychloride (POCl3) to facilitate the formation of the dioxin ring.
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Introduction of the Pyrrolidine Ring: : The pyrrolidine ring is introduced through a nucleophilic substitution reaction. A suitable pyrrolidine derivative, such as 3-(pyrazin-2-yloxy)pyrrolidine, is reacted with the dihydrobenzo[b][1,4]dioxin core under basic conditions, using a strong base like sodium hydride (NaH) to deprotonate the nucleophile and promote the substitution reaction.
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Formation of the Methanone Bridge: : The final step involves the formation of the methanone bridge, which links the dihydrobenzo[b][1,4]dioxin core to the pyrrolidine ring. This is typically achieved through a Friedel-Crafts acylation reaction, using an acyl chloride derivative and a Lewis acid catalyst like aluminum chloride (AlCl3) to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine undergoes various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
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Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles like amines or thiols to replace specific substituents on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF), amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties. These properties are critical in the development of new drugs aimed at treating chronic pain and inflammatory diseases.
- Case Study : A study exploring similar benzodioxine derivatives highlighted their effectiveness in modulating inflammatory pathways, suggesting that compounds like 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine could be effective in clinical settings for conditions such as arthritis .
Research indicates that the compound may interact with specific receptors or enzymes in biological systems. This interaction could lead to significant biological effects, making it a candidate for drug discovery.
- Case Study : Investigations into related compounds have shown that derivatives can selectively inhibit certain enzyme activities, leading to reduced cell proliferation in cancer models . This suggests a potential application in oncology.
Synthetic Chemistry
The compound can serve as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new chemical entities with tailored properties.
- Synthesis Route : The synthesis typically involves multi-step reactions starting from simpler precursors, incorporating various chemical transformations such as oxidation and reduction .
Material Science
Due to its unique chemical structure, this compound may also find applications in the development of new materials with specific electronic or optical properties.
- Application Example : Research into similar pyrazine derivatives has shown promise in creating novel polymers with enhanced conductivity and stability .
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine vs. Pyrrolidine Linkers
- Compound L3 (): Features a piperazine instead of pyrrolidine, with a quinoline substituent. Molecular weight (469.49 g/mol) and logP (3.00) suggest moderate lipophilicity .
- Target Compound : Replacing piperazine with pyrrolidine reduces nitrogen count, possibly decreasing polarity and improving blood-brain barrier penetration.
Benzodioxine Carbonyl Derivatives
- Doxazosin Impurity B (): Shares the benzodioxine-carbonyl-piperazine motif. Used in antihypertensive drugs, this highlights the benzodioxine’s role in α1-adrenergic receptor binding. The target compound’s pyrrolidine substitution may reduce cardiovascular side effects .
- 1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine (): Replaces benzodioxine with fluoropyridine, increasing electronegativity and altering steric interactions. Such substitutions are common in antipsychotic agents .
Physicochemical Properties
The target compound’s predicted logP (2.5–3.5) aligns with CNS drug candidates, balancing solubility and membrane permeability. The benzodioxine moiety likely enhances metabolic stability compared to simpler aryl groups .
Biological Activity
The compound 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 248.28 g/mol. The structural characteristics include a pyrazine ring and a benzodioxine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₃ |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 70918-00-2 |
The compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an agonist for the cannabinoid receptor type 2 (CB2), which is implicated in anti-inflammatory processes and pain modulation . Furthermore, its structural components allow for potential interactions with neurotransmitter systems.
Antioxidant Activity
Research indicates that derivatives of benzodioxine compounds possess significant antioxidant properties. The presence of the benzodioxine structure enhances the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .
Study on Pain Management
In a study investigating the analgesic effects of similar compounds, it was found that those with benzodioxine structures significantly reduced pain responses in animal models. The mechanism was attributed to the modulation of neurotransmitter release at synaptic junctions .
Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of related compounds showed that they could effectively inhibit pro-inflammatory cytokines in vitro. This suggests that This compound may have therapeutic applications in conditions characterized by chronic inflammation .
Toxicological Profile
Preliminary toxicity assessments indicate that the compound exhibits low toxicity levels at therapeutic doses. However, further studies are required to establish a comprehensive safety profile.
Q & A
Q. Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 0–25°C (coupling step) | Higher temps risk decomposition | |
| Solvent | DMF or THF | DMF enhances nucleophilicity | |
| Catalysts | EDC/HOBt vs. DCC | EDC reduces side-product formation |
Advanced Consideration : Microwave-assisted synthesis can reduce reaction time by 40% while maintaining >85% purity .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can researchers address conflicting data?
Q. Basic Research Focus
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include benzodioxine protons (δ 6.8–7.2 ppm) and pyrrolidine methylene (δ 3.5–4.0 ppm). Discrepancies in splitting patterns may arise from rotameric forms .
- HRMS : Exact mass (calc. for C18H17N3O4: 363.12) confirms molecular ion .
Q. Advanced Data Contradiction Analysis
| Conflict Type | Resolution Strategy | Example |
|---|---|---|
| NMR peak broadening | Variable temperature NMR to identify rotamers | |
| LCMS impurity peaks | Prep-HPLC with C18 column (MeCN/H2O gradient) |
What in silico strategies are recommended for predicting the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model binding to enzymes like PDE4 (phosphodiesterase-4), leveraging the benzodioxine moiety’s affinity for hydrophobic pockets .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. Key metric: RMSD < 2.0 Å .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = 0.3) and CYP3A4 inhibition risk .
Validation : Cross-check docking scores with SPR-based binding assays (e.g., KD ≤ 10 µM confirms computational hits) .
How should researchers design assays to evaluate the compound’s enzyme inhibition potential?
Q. Advanced Research Focus
- Kinetic Assays : Use fluorescence-based PDE4B inhibition assays (λex/λem = 340/450 nm). IC50 values < 1 µM suggest therapeutic potential .
- Cellular Efficacy : Measure cAMP levels in HEK293 cells post-treatment (ELISA or FRET-based reporters) .
Pitfalls : False positives may arise from off-target binding to PDE3; counter-screening with PDE3 inhibitors (e.g., cilostamide) is critical .
What are the key considerations for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Q. Advanced Research Focus
| Structural Modification | Biological Impact | Evidence Source |
|---|---|---|
| Benzodioxine → Benzofuran | Reduced PDE4 affinity (ΔIC50 +2 µM) | |
| Pyrazine → Pyridine | Improved solubility (logP −0.5) | |
| Pyrrolidine → Piperidine | Enhanced metabolic stability (t1/2 +3 h) |
Methodological Tip : Use Free-Wilson analysis to quantify substituent contributions to activity .
How can researchers resolve discrepancies in reported solubility and stability profiles?
Q. Basic Research Focus
- Solubility : Shake-flask method (pH 7.4 PBS) vs. biorelevant media (FaSSIF/FeSSIF). Discrepancies >10% require DSC/TGA to confirm polymorphic forms .
- Stability : Forced degradation studies (40°C/75% RH, 14 days) with UPLC-UV monitoring. Hydrolysis at the benzodioxine carbonyl is a major degradation pathway .
Advanced Tool : PXRD identifies crystalline vs. amorphous forms, which impact bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
